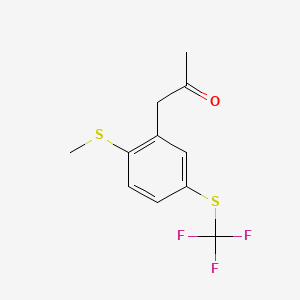
1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H11F3OS2. This compound is characterized by the presence of both methylthio and trifluoromethylthio groups attached to a phenyl ring, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of the methylthio and trifluoromethylthio groups onto a phenyl ring. One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent. The reaction can be promoted under visible light irradiation, allowing for the formation of the desired product under photoredox catalyst-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The trifluoromethylthio group can participate in electron donor-acceptor (EDA) complexes, leading to single electron transfer (SET) reactions under specific conditions . These interactions can influence the compound’s reactivity and its effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one
- 1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one
Uniqueness
1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of the methylthio and trifluoromethylthio groups on the phenyl ring
Properties
Molecular Formula |
C11H11F3OS2 |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
1-[2-methylsulfanyl-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11F3OS2/c1-7(15)5-8-6-9(17-11(12,13)14)3-4-10(8)16-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
YYCLHKOYWJWFHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















